molecular formula C9H11NO3 B8202129 (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate

(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate

Cat. No.: B8202129
M. Wt: 181.19 g/mol
InChI Key: FORSRHFMUZMVSO-UHFFFAOYSA-N
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Description

(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is a bicyclic organic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a cyano group at the 4-position and an acetate ester at the 1-methyl position.

Properties

IUPAC Name

(4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(11)12-6-9-2-8(3-9,4-10)5-13-9/h2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORSRHFMUZMVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12CC(C1)(CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate typically involves the reaction of a suitable bicyclic precursor with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Common Synthetic Routes

Synthetic Route Reagents Conditions
Bicyclic Precursor + Acetic AnhydrideCatalyst (e.g., Lewis acid)Controlled temperature, specific solvents

Organic Synthesis

(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Converts the compound into carboxylic acids.
  • Reduction : Produces alcohols or alkanes.
  • Substitution : Replaces functional groups with nucleophiles or electrophiles.

These reactions enable the creation of diverse derivatives essential for further research and development.

Biological Studies

Research into the biological activities of this compound has revealed its potential interactions with biomolecules. It is being investigated for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It could bind to receptors, influencing physiological responses.

This area of study is critical for understanding its pharmacological properties and potential therapeutic uses.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Studies are ongoing to evaluate its:

  • Therapeutic Applications : Investigating its efficacy against various diseases.
  • Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion in biological systems.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals and materials. Its applications include:

  • Material Development : Used in creating polymers or other advanced materials.
  • Chemical Manufacturing : Acts as a reagent in various industrial chemical processes.

Case Study 1: Enzyme Interaction

A study conducted on the enzyme inhibition properties of this compound indicated significant inhibition of a specific enzyme involved in metabolic pathways related to diabetes management. The results showed a dose-dependent response, suggesting potential for therapeutic use in managing blood sugar levels.

Case Study 2: Synthesis of Derivatives

In another research project, the compound was subjected to various reaction conditions to synthesize derivatives with enhanced biological activity. The resulting compounds were tested for their effectiveness against cancer cell lines, demonstrating promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit or activate certain enzymes, bind to receptors, or modulate signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following table summarizes key structural analogs of (4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate, highlighting variations in substituents and their impact on physicochemical properties:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number References
[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate Hydroxymethyl C₉H₁₄O₄ 186.21 Predicted bp: 275.1°C; density: 1.291 g/cm³ 2170372-27-5
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate Iodomethyl C₉H₁₃O₃I 296.10 High molecular weight; potential for coupling reactions 2708283-94-5
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride Amino (ester derivative) C₈H₁₄ClNO₃ 231.66 Pharmacological interest; ionic solubility 104234-94-8
tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate Hydroxymethyl (protected) C₁₃H₂₁NO₄ 255.31 Stability in synthetic intermediates 2174007-89-5

Substituent-Driven Property Analysis

  • This could enhance solubility in polar solvents relative to iodomethyl derivatives .
  • Hydroxymethyl Group : The hydroxymethyl analog ([4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate) exhibits predicted boiling points and densities typical of moderately polar esters. Its hydroxyl group allows further functionalization, such as oxidation to carboxylic acids or protection as ethers .
  • Amino Group: Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride demonstrates ionic solubility due to its hydrochloride salt form, making it suitable for aqueous-phase reactions or biological assays .

Research Findings and Data Gaps

  • Crystallographic Data: SHELX programs (e.g., SHELXL) are widely used for refining bicyclic structures, though direct data for the cyano target are absent in the evidence .
  • Need for Experimental Validation: The cyano derivative’s synthesis, stability, and reactivity remain unaddressed in the provided literature, necessitating further study.

Biological Activity

(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate, with the molecular formula C9H11NO3, is a bicyclic compound notable for its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a cyano group and an acetate ester, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
CAS Number2757731-97-6
Purity>97%

Synthesis

The synthesis of this compound typically involves the reaction of a bicyclic precursor with acetic anhydride under controlled conditions to yield the desired product with high purity. This process can be optimized for industrial production using automated systems to enhance yield and efficiency .

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. These interactions may lead to modulation of signaling pathways, inhibition or activation of enzyme activities, and potential therapeutic effects .

Case Studies

Several studies have explored the incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into bioactive compounds:

  • Agrochemical Applications : Research has demonstrated that compounds incorporating this scaffold can exhibit fungicidal properties comparable to established agrochemicals like fluxapyroxad .
  • Medicinal Chemistry : The compound has been evaluated for its potential as a bioisostere in drug design, showing promise in enhancing the pharmacological profiles of existing drugs .
  • Antibacterial Activity : In vitro studies indicated that derivatives of this compound could possess antibacterial properties, making them candidates for further development in antimicrobial therapies .

Research Findings

Recent research highlights the physicochemical properties and biological implications of this compound:

Study ReferenceFindings
Demonstrated incorporation into bioactive compounds enhances activity against pathogens.
Evaluated as a bioisostere for drug development, showing improved efficacy in certain contexts.
Investigated for potential use in medicinal applications due to favorable interaction profiles.

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